molecular formula C15H18O B3263430 2-(tert-Butyl)-6-methoxynaphthalene CAS No. 37436-34-3

2-(tert-Butyl)-6-methoxynaphthalene

Cat. No.: B3263430
CAS No.: 37436-34-3
M. Wt: 214.3 g/mol
InChI Key: FGZPCADEYPTDDI-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-6-methoxynaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a tert-butyl group and a methoxy group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-6-methoxynaphthalene typically involves the alkylation of 6-methoxynaphthalene with tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the tert-butyl chloride. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-6-methoxynaphthalene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The naphthalene ring can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon can be employed.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Formation of 2-(tert-Butyl)-6-naphthaldehyde.

    Reduction: Formation of 2-(tert-Butyl)-6-methylnaphthalene.

    Substitution: Formation of various substituted naphthalenes depending on the substituent introduced.

Scientific Research Applications

2-(tert-Butyl)-6-methoxynaphthalene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-6-methoxynaphthalene involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s steric and electronic properties, affecting its reactivity and binding affinity. The methoxy group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butyl)naphthalene: Lacks the methoxy group, resulting in different chemical properties.

    6-Methoxynaphthalene: Lacks the tert-butyl group, affecting its steric and electronic characteristics.

    2,6-Dimethoxynaphthalene: Contains two methoxy groups, leading to different reactivity and applications.

Uniqueness

2-(tert-Butyl)-6-methoxynaphthalene is unique due to the combination of the tert-butyl and methoxy groups, which impart distinct steric and electronic properties. This combination allows for specific interactions and reactivity patterns that are not observed in similar compounds.

Properties

IUPAC Name

2-tert-butyl-6-methoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O/c1-15(2,3)13-7-5-12-10-14(16-4)8-6-11(12)9-13/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZPCADEYPTDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a 2 L round bottomed flask was added 6-t-butyl-2-naphthol (30.67 g; 0.153 mmol) and 550 ml of 15% KOH in water. The solution was stirred while adding dimethyl sulfate (6.0 equiv.) dropwise over 30 min. After the addition was complete, the mixture was allowed to stir for 2 hrs. The solids were collected on a filter and washed with water to afford 28.97 g (88% yield) of the subtitle compound.
Quantity
30.67 g
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reactant
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Quantity
550 mL
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0 (± 1) mol
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Yield
88%

Synthesis routes and methods II

Procedure details

To a 2 L round bottomed flask was added 6-t-butyl-2-naphthol (30.67 g; 0.153 mmol) and 550 ml of 15%KOH in water. The Solution was stirred while adding dimethyl sulfate (6.0 equiv.) dropwise over 30 min. After the addition was complete, the mixture was allowed to stir for 2 hrs. The solids were collected on a filter and washed with water to afford 28.97 g (88% yield) of the subtitle compound.
Quantity
30.67 g
Type
reactant
Reaction Step One
[Compound]
Name
15
Quantity
550 mL
Type
reactant
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Quantity
0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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